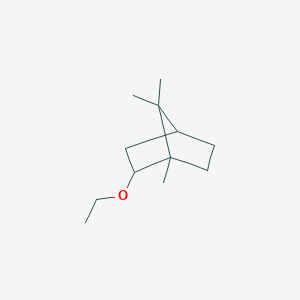
Ethoxybornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxybornane is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Ethoxybornane as a Building Block:
this compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it suitable for creating complex organic molecules. Researchers have utilized this compound in the synthesis of various natural products and pharmaceuticals, leveraging its reactivity to introduce functional groups selectively.
Case Study: Synthesis of Natural Products
A notable application involves the synthesis of terpenoids, where this compound acts as an intermediate. The compound's ability to undergo ring-opening reactions facilitates the formation of larger, more complex structures typical in terpenoid chemistry. This method has been documented in several studies highlighting the efficiency and selectivity afforded by this compound in synthetic pathways.
Materials Science
Polymer Chemistry:
In materials science, this compound has been explored as a monomer in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved performance characteristics compared to traditional polymers.
Table 1: Properties of this compound-Derived Polymers
| Property | This compound Polymer | Conventional Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Chemical Resistance | Superior | Variable |
Medicinal Chemistry
Drug Development:
this compound's structural features make it an attractive candidate for drug development. Its potential as a scaffold for designing new therapeutic agents has been investigated, particularly in the context of anti-cancer and anti-inflammatory drugs. The compound's ability to modulate biological targets through specific interactions is a key focus area.
Case Study: Anti-Cancer Agents
Recent studies have reported on the modification of this compound derivatives to enhance their efficacy against cancer cell lines. These derivatives have shown promising results in preclinical trials, indicating that this compound can play a crucial role in developing novel anticancer therapies.
Environmental Applications
Green Chemistry:
this compound is also being evaluated within the framework of green chemistry principles. Its synthesis and application often require fewer hazardous reagents and generate less waste compared to traditional methods. This aligns with current trends toward sustainable practices in chemical research.
Propriétés
Numéro CAS |
19316-72-4 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
FTRQTUIGTQZQBL-UHFFFAOYSA-N |
SMILES |
CCOC1CC2CCC1(C2(C)C)C |
SMILES canonique |
CCOC1CC2CCC1(C2(C)C)C |
Key on ui other cas no. |
19316-72-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















